Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic compound with the molecular formula C12H11NO3. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of pyrrole with benzyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane .
Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines: These compounds share a similar pyrrole core but are linked to benzopyrimidine moieties, enhancing their antimicrobial properties.
Indole derivatives: Indoles are structurally related to pyrroles and exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Uniqueness: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific substitution pattern and the presence of a benzyl ester group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
96658-35-4 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
benzyl 5-oxo-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H11NO3/c14-11-7-4-8-13(11)12(15)16-9-10-5-2-1-3-6-10/h1-7H,8-9H2 |
InChI Key |
HERZGTHCKVCGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)N1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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